HCH6-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

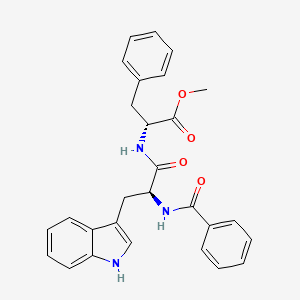

methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFZAIDTRUPTSU-LOSJGSFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HCH6-1: A Technical Guide to its Mechanism of Action as a Formyl Peptide Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HCH6-1 is a synthetic dipeptide that has been identified as a potent, selective, and competitive antagonist of the Formyl Peptide Receptor 1 (FPR1).[1][2][3][4][5] FPR1 is a G protein-coupled receptor predominantly expressed on neutrophils and other immune cells, playing a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria.[3][6] By blocking the activation of FPR1, this compound effectively inhibits neutrophil activation, including chemotaxis, superoxide (B77818) anion generation, and elastase release.[2][3][4] This mechanism of action underlies its demonstrated therapeutic potential in preclinical models of inflammatory diseases, notably acute lung injury (ALI) and Parkinson's disease.[2][3][7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, including quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: FPR1 Antagonism

This compound exerts its effects by directly competing with FPR1 agonists, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), for binding to the receptor.[3][4][5] This competitive antagonism prevents the conformational changes in FPR1 necessary for downstream signaling, thereby blocking the activation of intracellular pathways that lead to neutrophil effector functions.[3][5] this compound has been shown to be selective for FPR1, with significantly lower inhibitory activity against the related receptor, FPR2.[9]

Signaling Pathway

The binding of an agonist like fMLF to FPR1 typically initiates a signaling cascade involving the activation of heterotrimeric G proteins. This leads to the activation of downstream effectors, including mitogen-activated protein kinases (MAPKs) and Akt, which are crucial for mediating the inflammatory responses of neutrophils.[2][5] this compound, by blocking the initial receptor activation, effectively attenuates the phosphorylation and activation of these downstream signaling molecules.[2][5]

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro assays using human neutrophils. The following tables summarize the key quantitative data.

| Assay | Agonist | IC50 of this compound (µM) | Reference |

| Superoxide Anion Generation | fMLF | 0.32 | [9] |

| Elastase Release | fMLF | 0.57 | [9] |

| Elastase Release | WKYMVm (FPR1/FPR2 agonist) | 5.22 ± 0.69 | [9] |

| Elastase Release | MMK1 (FPR2 agonist) | 10.00 ± 0.65 | [9] |

Table 1: Inhibitory Potency of this compound on Neutrophil Functions

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

In Vitro Assays

This assay measures the production of superoxide anions by activated neutrophils, a key indicator of the respiratory burst.

-

Principle: The assay is based on the superoxide dismutase-inhibitable reduction of ferricytochrome c. The change in absorbance at 550 nm is proportional to the amount of superoxide anion produced.[10][11][12][13]

-

Protocol:

-

Isolate human neutrophils from peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation.[12]

-

Resuspend neutrophils in Hank's Balanced Salt Solution (HBSS) or a similar buffer.

-

Pre-incubate neutrophils (e.g., 1 x 10^6 cells/mL) with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.[13]

-

Add cytochrome c (e.g., 1 mg/mL) to the cell suspension.[10]

-

Initiate the reaction by adding the FPR1 agonist fMLF (e.g., 1 µM).[10]

-

Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

-

Calculate the rate of superoxide anion production and determine the IC50 value for this compound.

-

This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, upon activation.

-

Principle: A fluorogenic substrate for elastase is used. The cleavage of the substrate by elastase releases a fluorescent molecule, and the increase in fluorescence is proportional to the amount of elastase released.[14][15][16][17]

-

Protocol:

-

Isolate and prepare human neutrophils as described for the superoxide anion generation assay.

-

Pre-incubate neutrophils with various concentrations of this compound or vehicle control.

-

Stimulate the neutrophils with fMLF to induce degranulation and elastase release.

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Add a fluorogenic elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC) to the supernatant.

-

Measure the increase in fluorescence over time using a fluorometer (e.g., excitation/emission wavelengths of 380/500 nm).

-

Quantify the amount of released elastase by comparing to a standard curve of purified neutrophil elastase and determine the IC50 of this compound.

-

In Vivo Models

This model is used to evaluate the protective effects of this compound against acute inflammatory lung damage.

-

Principle: Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and pro-inflammatory cytokine production, mimicking key features of human ALI.[1][2][3][4][7]

-

Protocol:

-

Anesthetize mice (e.g., C57BL/6) using an appropriate anesthetic.[7]

-

Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection either before (prophylactic) or after (therapeutic) LPS challenge.[9]

-

Induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg).[7]

-

At a predetermined time point after LPS administration (e.g., 6-24 hours), euthanize the mice.[1]

-

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell counts (total and differential) and protein concentration (as a measure of vascular permeability).

-

Harvest lung tissue for histological analysis (e.g., H&E staining) to assess lung injury and for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF or lung homogenates using ELISA.

-

This model is employed to investigate the neuroprotective and anti-neuroinflammatory effects of this compound.

-

Principle: Rotenone (B1679576), a mitochondrial complex I inhibitor, induces oxidative stress and neuroinflammation, leading to the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[5][8][18][19][20][21][22]

-

Protocol:

-

Administer rotenone to mice or zebrafish to induce Parkinson's-like pathology. The route and duration of administration can vary (e.g., oral gavage, subcutaneous injection).[5][18][19][20][21][22]

-

Co-administer this compound with rotenone.

-

Assess motor function using behavioral tests such as the rotarod test or open field test.[18][22]

-

After the treatment period, sacrifice the animals and collect brain tissue.

-

Perform immunohistochemistry to quantify the loss of dopaminergic neurons (e.g., tyrosine hydroxylase staining) and to assess microglial activation (e.g., Iba-1 staining).[5]

-

Use molecular techniques such as Western blotting or qPCR to measure the expression of FPR1, inflammasome components (e.g., NLRP3), and pro-inflammatory cytokines in brain tissue.[5][8]

-

Conclusion

This compound is a well-characterized, selective, and competitive antagonist of FPR1. Its mechanism of action, centered on the inhibition of FPR1-mediated neutrophil activation, has been robustly demonstrated through a variety of in vitro and in vivo studies. The quantitative data on its inhibitory potency and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting the FPR1 pathway for the treatment of inflammatory diseases. The promising preclinical findings in models of acute lung injury and Parkinson's disease highlight the therapeutic potential of this compound and warrant further investigation.

References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jove.com [jove.com]

- 3. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 4. 2.3. LPS-Induced ALI and Treatment [bio-protocol.org]

- 5. This compound, an antagonist of formyl peptide receptor-1, exerts anti-neuroinflammatory and neuroprotective effects in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as N-Formyl Peptide Receptor 1 (FPR1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Eugenol prevents fMLF-induced superoxide anion production in human neutrophils by inhibiting ERK1/2 signaling pathway and p47phox phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Eugenol prevents fMLF-induced superoxide anion production in human neutrophils by inhibiting ERK1/2 signaling pathway and p47phox phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdsabstracts.org [mdsabstracts.org]

- 19. Parkinsonian Rotenone Mouse Model: Reevaluation of Long-Term Administration of Rotenone in C57BL/6 Mice [jstage.jst.go.jp]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

HCH6-1: A Selective FPR1 Antagonist for Inflammatory Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor that plays a pivotal role in the innate immune response by recognizing N-formylated peptides derived from bacteria and damaged mitochondria. Its activation on phagocytic leukocytes, such as neutrophils, triggers a cascade of pro-inflammatory events, including chemotaxis, superoxide (B77818) production, and degranulation. Consequently, FPR1 has emerged as a significant therapeutic target for a range of inflammatory diseases. HCH6-1, a synthetic dipeptide, has been identified as a potent, selective, and competitive antagonist of FPR1. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a depiction of the associated signaling pathways.

Introduction to this compound

This compound is a dipeptide antagonist that demonstrates high selectivity for Formyl Peptide Receptor 1 (FPR1).[1][2] Its chemical formula is C28H27N3O4, with a molecular weight of 469.53 g/mol .[3] By competitively binding to FPR1, this compound effectively blocks the downstream signaling initiated by FPR1 agonists like fMLF (N-formylmethionyl-leucyl-phenylalanine), thereby inhibiting key neutrophil functions such as chemotaxis, superoxide anion generation, and elastase release.[2] This selective antagonism makes this compound a valuable tool for investigating the role of FPR1 in various inflammatory pathologies and a potential lead compound for the development of novel anti-inflammatory therapeutics.

Chemical Structure

-

IUPAC Name: Methyl (R)-2-((S)-2-(benzoylamino)-3-(1H-indol-3-yl)propanamido)-3-phenylpropanoate

-

CAS Number: 1435265-06-7[2]

-

Molecular Formula: C28H27N3O4[3]

-

Molecular Weight: 469.53[3]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency and selectivity for FPR1.

| Assay Type | Agonist | Parameter | This compound IC50 (µM) | Cell Type | Reference |

| Superoxide Anion Generation | fMLF (FPR1 agonist) | Inhibition | 0.32 | Human Neutrophils | [2] |

| Superoxide Anion Generation | WKYMVm (FPR1/FPR2 agonist) | Inhibition | 4.98 ± 0.27 | Human Neutrophils | [2] |

| Superoxide Anion Generation | MMK1 (FPR2 agonist) | Inhibition | 17.68 ± 2.77 | Human Neutrophils | [2] |

| Elastase Release | fMLF (FPR1 agonist) | Inhibition | 0.57 | Human Neutrophils | [2] |

| Elastase Release | WKYMVm (FPR1/FPR2 agonist) | Inhibition | 5.22 ± 0.69 | Human Neutrophils | [2] |

| Elastase Release | MMK1 (FPR2 agonist) | Inhibition | 10.00 ± 0.65 | Human Neutrophils | [2] |

Mechanism of Action

This compound functions as a competitive antagonist at the FPR1 receptor. This means that this compound binds to the same site on the receptor as endogenous and exogenous agonists but does not activate the receptor. By occupying the binding site, it prevents agonists from binding and initiating the downstream signaling cascade. This competitive antagonism has been demonstrated by the rightward shift in the concentration-response curves of fMLF in the presence of this compound.

FPR1 Signaling Pathway

Upon activation by an agonist, FPR1, a G protein-coupled receptor, initiates a signaling cascade that leads to various cellular responses. This compound blocks this pathway at the initial receptor-ligand binding step.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for FPR1 by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare membranes from cells overexpressing FPR1 (e.g., HEK293-FPR1) or from primary neutrophils.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled FPR1 agonist (e.g., [3H]fMLF) and a range of concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled agonist).

-

Equilibrium: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Superoxide Anion Generation Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions by neutrophils, a key functional response to FPR1 activation.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

-

Assay Setup: In a 96-well plate, add the neutrophil suspension, cytochrome c, and varying concentrations of this compound.

-

Stimulation: Initiate the reaction by adding the FPR1 agonist fMLF.

-

Measurement: Immediately measure the change in absorbance at 550 nm over time using a microplate reader. The reduction of cytochrome c by superoxide anions results in an increase in absorbance.

-

Data Analysis: Calculate the rate of superoxide production and determine the IC50 value for this compound.

Neutrophil Elastase Release Assay

This assay quantifies the release of the enzyme elastase from neutrophil granules upon activation.

Protocol:

-

Neutrophil Preparation: Isolate and prepare human neutrophils as described for the superoxide anion generation assay.

-

Incubation: Pre-incubate the neutrophils with various concentrations of this compound in a 96-well plate.

-

Stimulation: Add fMLF to stimulate elastase release.

-

Enzyme Assay: After a suitable incubation period, centrifuge the plate to pellet the cells. Transfer the supernatant to a new plate and add a specific chromogenic substrate for elastase.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of color change is proportional to the amount of elastase released.

-

Data Analysis: Calculate the percentage of elastase release and determine the IC50 value for this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of neutrophils to migrate along a chemical gradient, a process known as chemotaxis.[4]

Protocol:

-

Chamber Assembly: Assemble a Boyden chamber with a microporous membrane separating the upper and lower wells.

-

Chemoattractant: Add a solution containing fMLF to the lower wells of the chamber.

-

Cell Preparation: Pre-incubate isolated human neutrophils with different concentrations of this compound or a vehicle control.

-

Cell Addition: Add the pre-incubated neutrophils to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.

-

Cell Staining: After the incubation period, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.

-

Quantification: Count the number of migrated cells in several fields of view using a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

In Vivo Studies

In a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS), intraperitoneal administration of this compound (50 mg/kg) either before or after LPS challenge significantly reduced inflammatory cell infiltration and attenuated lung damage.[2] These findings suggest that this compound has protective effects in vivo and holds potential for the treatment of FPR1-mediated inflammatory lung diseases.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of FPR1. Its ability to inhibit key pro-inflammatory functions of neutrophils both in vitro and in vivo makes it an invaluable research tool for elucidating the role of FPR1 in health and disease. Furthermore, its demonstrated efficacy in an animal model of acute lung injury highlights its potential as a therapeutic agent for the treatment of inflammatory conditions where FPR1 activation is a key pathological driver. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies.

References

HCH6-1: A Technical Guide to its Antagonistic Role in Neutrophil Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic dipeptide HCH6-1 and its mechanism of action in the modulation of neutrophil activation. This compound has been identified as a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR1), a key G protein-coupled receptor involved in chemotaxis and the inflammatory response. By competitively binding to FPR1, this compound effectively inhibits downstream signaling cascades, leading to the attenuation of crucial neutrophil functions such as superoxide (B77818) anion generation, elastase release, and chemotaxis. This guide details the quantitative effects of this compound on these processes, provides comprehensive experimental protocols for the study of its activity, and visualizes the intricate signaling pathways involved. The information presented herein is intended to support further research and development of this compound and similar FPR1 antagonists as potential therapeutic agents for neutrophil-mediated inflammatory diseases.

Introduction

Neutrophils are the most abundant type of white blood cell and constitute the first line of defense of the innate immune system. Their rapid recruitment to sites of infection or injury is critical for host defense. However, excessive or dysregulated neutrophil activation is a hallmark of numerous inflammatory diseases, including acute lung injury (ALI), rheumatoid arthritis, and sepsis.[1] This pathological activation leads to the release of cytotoxic substances such as reactive oxygen species (ROS) and proteolytic enzymes, causing significant damage to surrounding tissues.

A key mediator of neutrophil activation is the Formyl Peptide Receptor 1 (FPR1), which recognizes N-formylated peptides derived from bacteria or damaged mitochondria.[1] Activation of FPR1 triggers a cascade of intracellular signaling events that culminate in the characteristic inflammatory responses of neutrophils. Consequently, antagonism of FPR1 represents a promising therapeutic strategy for a wide range of inflammatory conditions.

This compound, a synthetic dipeptide, has emerged as a potent and selective competitive antagonist of FPR1.[1][2][3][4][5][6] This guide will explore the molecular interactions and cellular consequences of this compound's engagement with the FPR1 signaling pathway in human neutrophils.

Quantitative Data: Inhibitory Effects of this compound on Neutrophil Activation

The efficacy of this compound in inhibiting key neutrophil functions has been quantified through various in vitro assays. The following tables summarize the reported IC50 values for this compound against different agonists and functions.

Table 1: this compound Inhibitory Concentration (IC50) on Superoxide Anion Generation in fMLF-Activated Human Neutrophils

| Agonist | This compound IC50 (µM) | Reference |

| fMLF | 0.32 | [6] |

Table 2: this compound Inhibitory Concentration (IC50) on Elastase Release in fMLF-Activated Human Neutrophils

| Agonist | This compound IC50 (µM) | Reference |

| fMLF | 0.57 | [6] |

Signaling Pathways

This compound exerts its inhibitory effects by competitively binding to FPR1, thereby preventing the binding of the agonist fMLF and the subsequent activation of downstream signaling pathways. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

This compound Inhibition of the FPR1 Signaling Pathway

The following diagram illustrates the mechanism of this compound in blocking the fMLF-induced signaling cascade in neutrophils.

Caption: this compound competitively antagonizes FPR1, blocking fMLF-induced signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neutrophil activation.

Isolation of Human Neutrophils

A standard density gradient centrifugation method is employed to isolate neutrophils from human peripheral blood.

Materials:

-

Anticoagulated whole blood (e.g., with heparin)

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Dextran T500

-

Red Blood Cell Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal Bovine Serum (FBS)

Procedure:

-

Dilute anticoagulated whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Aspirate and discard the upper layers (plasma and mononuclear cells).

-

Carefully collect the neutrophil-rich layer and the underlying erythrocyte pellet.

-

Resuspend the cells in HBSS and add Dextran T500 to a final concentration of 1% to sediment the erythrocytes.

-

Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

To remove any remaining erythrocytes, resuspend the cell pellet in Red Blood Cell Lysis Buffer for 5-10 minutes.

-

Add an excess of HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes.

-

Wash the cell pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in an appropriate buffer for subsequent experiments.

-

Determine cell viability and purity using a hemocytometer and trypan blue exclusion, and by morphological assessment of a stained cytospin preparation.

Caption: Workflow for the isolation of human neutrophils from whole blood.

Measurement of Superoxide Anion Generation

The generation of superoxide anion, a key indicator of neutrophil respiratory burst, is measured using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution with Ca2+/Mg2+ (HBSS++)

-

Cytochrome c (from equine heart)

-

Superoxide Dismutase (SOD)

-

fMLF (N-Formylmethionyl-leucyl-phenylalanine)

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Resuspend isolated neutrophils in HBSS++ at a concentration of 1 x 10^6 cells/mL.

-

In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

Add 50 µL of varying concentrations of this compound (or vehicle control) to the wells and incubate for 5 minutes at 37°C.

-

To each well, add 50 µL of a solution containing 0.5 mM cytochrome c. For control wells to measure background, also add 50 U/mL SOD.

-

Initiate the reaction by adding 50 µL of 1 µM fMLF to each well.

-

Immediately measure the absorbance at 550 nm at 1-minute intervals for 15 minutes using a spectrophotometer.

-

Calculate the rate of superoxide production by determining the change in absorbance over time and using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹).

-

The SOD-inhibitable portion represents the actual superoxide generation.

Measurement of Elastase Release

Neutrophil degranulation is assessed by measuring the release of elastase, a serine protease stored in azurophilic granules.

Materials:

-

Isolated human neutrophils

-

HBSS++

-

MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)

-

fMLF

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Resuspend isolated neutrophils in HBSS++ at a concentration of 1 x 10^6 cells/mL.

-

In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

Add 50 µL of varying concentrations of this compound (or vehicle control) and incubate for 5 minutes at 37°C.

-

Stimulate the cells by adding 50 µL of 1 µM fMLF and incubate for 10 minutes at 37°C.

-

Centrifuge the plate at 200 x g for 5 minutes to pellet the cells.

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of 0.1 mM MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide to each well containing the supernatant.

-

Measure the absorbance at 405 nm at 1-minute intervals for 15 minutes.

-

Calculate the rate of elastase activity from the change in absorbance over time.

Chemotaxis Assay

Neutrophil migration in response to a chemoattractant is evaluated using a Boyden chamber or Transwell assay.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium with 1% BSA

-

fMLF

-

This compound

-

Boyden chamber or 24-well Transwell inserts (3-5 µm pore size)

-

Calcein-AM (or other cell viability stain)

-

Fluorescence plate reader

Procedure:

-

Resuspend isolated neutrophils in RPMI 1640 with 1% BSA at 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophils with varying concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

-

In the lower chamber of the Boyden apparatus, add RPMI 1640 containing 10 nM fMLF.

-

Place the Transwell insert into the lower chamber.

-

Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the insert.

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

After incubation, remove the insert and wipe the upper surface of the membrane to remove non-migrated cells.

-

Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.

Western Blot Analysis of MAPK and Akt Phosphorylation

The phosphorylation status of key signaling proteins is determined by Western blotting to elucidate the intracellular mechanism of this compound.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium

-

fMLF

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-phospho-p38, -ERK, -JNK, -Akt; and total p38, ERK, JNK, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Resuspend neutrophils in RPMI 1640 at 5 x 10^6 cells/mL.

-

Pre-incubate cells with this compound for 5 minutes at 37°C.

-

Stimulate with 100 nM fMLF for various time points (e.g., 0, 1, 3, 5 minutes).

-

Terminate the reaction by adding ice-cold PBS and centrifuging at 4°C.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable research tool for investigating the role of FPR1 in neutrophil-mediated inflammation. Its potent and selective antagonistic activity makes it a strong candidate for further preclinical and clinical development as a therapeutic agent for a variety of inflammatory disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to explore the full potential of this compound and to advance the field of anti-inflammatory drug discovery.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Understanding the role of neutrophils in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Dipeptide this compound inhibits neutrophil activation and protects against acute lung injury by blocking FPR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of HCH6-1 in Inhibiting Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation and immunity. The aberrant regulation of chemotaxis, particularly of neutrophils, is a hallmark of numerous inflammatory diseases. Formyl peptide receptor 1 (FPR1), a G protein-coupled receptor expressed on neutrophils, plays a pivotal role in initiating the inflammatory cascade by binding to N-formylated peptides like formyl-methionyl-leucyl-phenylalanine (fMLF). HCH6-1, a synthetic dipeptide, has emerged as a potent and selective competitive antagonist of FPR1. This technical guide provides an in-depth overview of the role of this compound in inhibiting neutrophil chemotaxis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. This information is intended to support further research and drug development efforts targeting FPR1-mediated inflammation.

Introduction

Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. This process is primarily guided by chemotactic gradients sensed by receptors on the neutrophil surface.[1] Among these, Formyl Peptide Receptor 1 (FPR1) is a key player, recognizing formylated peptides of bacterial and mitochondrial origin.[2][3][4] Activation of FPR1 triggers a cascade of intracellular signaling events leading to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which contribute to the inflammatory response.[2][3]

However, excessive or prolonged neutrophil activation can lead to tissue damage and is implicated in the pathogenesis of various inflammatory conditions, including acute lung injury (ALI).[2][3] Consequently, the development of specific FPR1 antagonists is a promising therapeutic strategy. This compound, a dipeptide antagonist, has demonstrated significant potential in this area by selectively inhibiting FPR1-mediated neutrophil functions.[2][3]

Mechanism of Action of this compound

This compound functions as a competitive antagonist of FPR1.[2] This means that this compound binds to the same site on FPR1 as its natural agonist, fMLF, but does not activate the receptor. By occupying the binding site, this compound prevents fMLF from binding and initiating the downstream signaling pathways that lead to neutrophil activation and chemotaxis.[2] Evidence for this competitive antagonism comes from studies showing that this compound produces rightward shifts in the concentration-response curves of fMLF.[2]

The inhibitory effects of this compound are specific to FPR1. It shows significantly less inhibitory activity against responses mediated by other formyl peptide receptors, such as FPR2.[5]

Quantitative Data on this compound Inhibitory Activity

The potency of this compound in inhibiting various neutrophil functions has been quantified through in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against different FPR1-mediated responses.

| Inhibitory Target | Agonist | Cell Type | IC50 (µM) | Reference |

| Superoxide Anion Generation | fMLF | Human Neutrophils | 0.32 | [5] |

| Superoxide Anion Generation | WKYMVm (dual FPR1/FPR2 agonist) | Human Neutrophils | 4.98 ± 0.27 | [5] |

| Superoxide Anion Generation | MMK1 (FPR2 agonist) | Human Neutrophils | 17.68 ± 2.77 | [5] |

| Elastase Release | fMLF | Human Neutrophils | 0.57 | [5] |

| Elastase Release | WKYMVm (dual FPR1/FPR2 agonist) | Human Neutrophils | 5.22 ± 0.69 | [5] |

| Elastase Release | MMK1 (FPR2 agonist) | Human Neutrophils | 10.00 ± 0.65 | [5] |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by the respective agonist.

Signaling Pathways Modulated by this compound

Activation of FPR1 by an agonist like fMLF initiates a signaling cascade that is crucial for chemotaxis. This compound, by blocking this initial step, prevents the activation of downstream signaling molecules. Key pathways affected include the mitogen-activated protein kinase (MAPK) and the protein kinase B (Akt) pathways, both of which are involved in cell migration and other inflammatory responses.[3]

Caption: this compound competitively antagonizes FPR1, inhibiting downstream signaling.

Experimental Protocols

Neutrophil Isolation

Human neutrophils are isolated from the peripheral blood of healthy donors. A common method involves dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation to separate neutrophils from other blood components. The isolated neutrophils are then washed and resuspended in an appropriate buffer for subsequent assays.

Chemotaxis Assay (Boyden Chamber)

The inhibitory effect of this compound on neutrophil chemotaxis is commonly assessed using a Boyden chamber or a similar transwell migration assay.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

-

Isolated human neutrophils

-

This compound

-

fMLF (chemoattractant)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Detection reagent (e.g., Calcein-AM for fluorescent labeling)

Procedure:

-

Preparation:

-

Prepare various concentrations of this compound and a stock solution of fMLF.

-

Resuspend isolated neutrophils in the assay buffer.

-

-

Assay Setup:

-

Add fMLF (chemoattractant) to the lower wells of the Boyden chamber. Use buffer alone as a negative control.

-

In the upper chamber, pre-incubate neutrophils with different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Place the membrane separating the upper and lower chambers.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant migration (e.g., 60-90 minutes).

-

-

Quantification:

-

After incubation, remove the membrane.

-

The migrated cells in the lower chamber can be quantified. If cells are fluorescently labeled with Calcein-AM, the fluorescence can be measured using a plate reader. Alternatively, cells can be fixed, stained, and counted microscopically.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value of this compound for chemotaxis inhibition.

-

Caption: Workflow for the Boyden chamber chemotaxis assay.

Experimental Workflow to Demonstrate Competitive Antagonism

To demonstrate that this compound is a competitive antagonist of FPR1, a concentration-response curve for the agonist (fMLF) is generated in the absence and presence of a fixed concentration of this compound.

Procedure:

-

Perform a chemotaxis assay as described in section 5.2.

-

In the lower chamber, use a range of fMLF concentrations to generate a dose-response curve.

-

Run parallel experiments where the neutrophils in the upper chamber are pre-incubated with a fixed, sub-maximal inhibitory concentration of this compound before being exposed to the range of fMLF concentrations.

-

Plot the chemotactic response (e.g., number of migrated cells) against the logarithm of the fMLF concentration for both conditions (with and without this compound).

-

A rightward shift in the fMLF concentration-response curve in the presence of this compound, without a change in the maximum response, is indicative of competitive antagonism.

Caption: Workflow to demonstrate competitive antagonism of FPR1 by this compound.

Conclusion and Future Directions

This compound is a valuable research tool for studying the role of FPR1 in neutrophil-mediated inflammation. Its potent and selective inhibitory effect on chemotaxis and other pro-inflammatory responses highlights the therapeutic potential of targeting FPR1. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound and related compounds in preclinical models of inflammatory diseases. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the investigation of FPR1 antagonists as a novel class of anti-inflammatory agents.

References

- 1. criver.com [criver.com]

- 2. Dipeptide this compound inhibits neutrophil activation and protects against acute lung injury by blocking FPR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. This compound, an antagonist of formyl peptide receptor-1, exerts anti-neuroinflammatory and neuroprotective effects in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

HCH6-1: A Technical Guide to its Inhibitory Effect on Superoxide Anion Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic dipeptide HCH6-1 and its targeted effect on superoxide (B77818) anion generation. This compound has emerged as a potent and selective competitive antagonist of the Formyl Peptide Receptor 1 (FPR1), a key player in inflammatory responses. This document outlines the core mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect on superoxide anion generation primarily by acting as a competitive antagonist of FPR1.[1][2][3][4] In inflammatory cells such as neutrophils, the activation of FPR1 by agonists like formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) triggers a cascade of downstream signaling events. This cascade includes the activation of mitogen-activated protein kinases (MAPKs) and Akt, ultimately leading to the assembly and activation of the NADPH oxidase complex, the primary enzyme responsible for producing superoxide anions.[2] this compound competitively binds to FPR1, thereby blocking the binding of agonists and inhibiting these downstream signaling pathways, which in turn prevents the generation of superoxide anions.[1][4][5] Studies have shown that this compound specifically inhibits superoxide anion generation, elastase release, and chemotaxis in neutrophils activated by the FPR1 agonist fMLF.[1][2][3][4][5]

Signaling Pathway of this compound in Inhibiting Superoxide Anion Generation

Caption: Signaling pathway of this compound's inhibitory action on fMLF-induced superoxide generation.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effect of this compound on superoxide anion generation and elastase release in activated human neutrophils has been quantified, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Parameter | Agonist (Receptor Specificity) | IC50 of this compound (μM) |

| Superoxide Anion Generation | fMLF (FPR1 agonist) | 0.32[3] |

| WKYMVm (dual FPR1/FPR2 agonist) | 4.98 ± 0.27[3] | |

| MMK1 (FPR2 agonist) | 17.68 ± 2.77[3] | |

| Elastase Release | fMLF (FPR1 agonist) | 0.57[3] |

| WKYMVm (dual FPR1/FPR2 agonist) | 5.22 ± 0.69[3] | |

| MMK1 (FPR2 agonist) | 10.00 ± 0.65[3] |

These data highlight that this compound is significantly more potent at inhibiting FPR1-mediated responses compared to those mediated by FPR2, underscoring its selectivity as an FPR1 antagonist.[2][3]

Experimental Protocols

A key method for quantifying extracellular superoxide anion generation is the cytochrome c reduction assay. The following is a detailed protocol representative of the methodology used to evaluate the effect of this compound.

Measurement of Superoxide Anion Generation by Cytochrome c Reduction Assay

Objective: To determine the effect of this compound on fMLF-induced superoxide anion generation in isolated human neutrophils.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Cytochrome c (from equine heart)

-

fMLF (formyl-L-methionyl-L-leucyl-L-phenylalanine)

-

This compound

-

Superoxide dismutase (SOD)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Neutrophil Preparation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes). Resuspend the purified neutrophils in HBSS at a final concentration of 1 x 10^6 cells/mL.

-

Reagent Preparation:

-

Prepare a stock solution of cytochrome c in HBSS (e.g., 10 mg/mL).

-

Prepare stock solutions of fMLF and this compound in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in HBSS. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Prepare a stock solution of SOD in HBSS (e.g., 1 mg/mL).

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the indicated order:

-

50 µL of HBSS

-

50 µL of cytochrome c solution (final concentration ~0.5-1 mg/mL)

-

25 µL of this compound at various concentrations or vehicle control.

-

For a positive control for inhibition, add 25 µL of SOD.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Superoxide Generation:

-

Add 50 µL of isolated neutrophils (1 x 10^6 cells/mL) to each well.

-

Add 25 µL of fMLF solution (to achieve a final concentration that elicits a robust superoxide response, e.g., 100 nM) to all wells except the negative control (add HBSS instead).

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 550 nm over time (e.g., every minute for 15-30 minutes). The reduction of cytochrome c by superoxide anions leads to an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each condition.

-

The SOD-inhibitable portion of the reduction represents the superoxide-dependent component.

-

Plot the percentage of inhibition of superoxide generation as a function of this compound concentration.

-

Determine the IC50 value of this compound by fitting the data to a dose-response curve.

-

Experimental Workflow

Caption: Workflow for measuring this compound's effect on superoxide anion generation.

Conclusion

This compound is a well-characterized dipeptide that potently and selectively inhibits superoxide anion generation in neutrophils by competitively antagonizing the FPR1 receptor. Its mechanism of action involves the blockade of downstream signaling pathways, including MAPK and Akt phosphorylation, which are crucial for the activation of NADPH oxidase. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent for FPR1-mediated inflammatory diseases where excessive superoxide production is a key pathological feature.

References

- 1. Dipeptide this compound inhibits neutrophil activation and protects against acute lung injury by blocking FPR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dipeptide this compound inhibits neutrophil activation and protects against acute lung injury by blocking FPR1. | Sigma-Aldrich [sigmaaldrich.com]

- 5. publications.ersnet.org [publications.ersnet.org]

HCH6-1: A Potent Inhibitor of Neutrophil Elastase Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase, a serine protease released from the azurophilic granules of neutrophils, plays a critical role in the innate immune response. However, its excessive and unregulated release is implicated in the pathogenesis of numerous inflammatory diseases, including acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Consequently, the modulation of neutrophil elastase release represents a key therapeutic target. This technical guide provides a comprehensive overview of HCH6-1, a dipeptide antagonist of the formyl peptide receptor 1 (FPR1), and its potent inhibitory effects on neutrophil elastase release. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and the underlying signaling pathways.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic dipeptide, N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, that acts as a potent and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[1] FPR1 is a G protein-coupled receptor highly expressed on neutrophils and is a key initiator of the inflammatory cascade when activated by N-formylated peptides, such as the bacterial-derived peptide formyl-methionyl-leucyl-phenylalanine (fMLF).[2] Upon activation by agonists like fMLF, FPR1 triggers a cascade of intracellular signaling events leading to neutrophil activation, including chemotaxis, superoxide (B77818) anion generation, and the release of granular contents, such as elastase.[1][2]

This compound exerts its inhibitory effects by competitively binding to FPR1, thereby preventing the binding of agonists and the subsequent initiation of downstream signaling pathways.[1] This blockade of FPR1 activation effectively suppresses neutrophil-mediated inflammatory responses, including the degranulation and release of elastase.

Quantitative Analysis of this compound Efficacy

The inhibitory potency of this compound on elastase release has been quantified in human neutrophils stimulated with various agonists. The half-maximal inhibitory concentration (IC50) values demonstrate the specificity of this compound for FPR1-mediated activation.

| Agonist (Receptor Specificity) | This compound IC50 (µM) for Elastase Release Inhibition |

| fMLF (FPR1 agonist) | 0.57 |

| WKYMVm (dual FPR1/FPR2 agonist) | 5.22 ± 0.69 |

| MMK1 (FPR2 agonist) | 10.00 ± 0.65 |

Table 1: Inhibitory concentration (IC50) of this compound on elastase release from human neutrophils stimulated by different formyl peptide receptor agonists.

The data clearly indicates that this compound is most potent at inhibiting elastase release when it is triggered by a specific FPR1 agonist (fMLF). Its significantly higher IC50 values for agonists that also activate FPR2 (WKYMVm and MMK1) highlight its selectivity for FPR1.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the inhibitory effects of this compound on elastase release.

Isolation of Human Neutrophils

A standard method for isolating human neutrophils from whole blood involves dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.[3][4]

Materials:

-

Anticoagulated (heparin or EDTA) whole human blood

-

Dextran T500 solution (e.g., 3% in saline)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), with and without Ca2+/Mg2+

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Dilute the anticoagulated blood 1:1 with HBSS without Ca2+/Mg2+.

-

Mix the diluted blood with an equal volume of Dextran T500 solution and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

-

Carefully layer the upper leukocyte-rich plasma onto a Ficoll-Paque PLUS gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate the upper layers (plasma, mononuclear cells, and Ficoll-Paque). The neutrophil-rich pellet will be at the bottom.

-

Resuspend the neutrophil pellet in HBSS without Ca2+/Mg2+.

-

To remove contaminating erythrocytes, perform hypotonic lysis by adding RBC Lysis Buffer.

-

Wash the cells with HBSS without Ca2+/Mg2+ and centrifuge at 250 x g for 5-10 minutes.

-

Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ at the desired concentration.

-

Assess cell viability and purity using a hemocytometer and trypan blue exclusion, and by microscopic examination of a stained cytospin preparation. A purity of >95% is generally expected.

Elastase Release Assay

This assay measures the amount of elastase released from activated neutrophils. The protocol below is a common method using a chromogenic substrate.

Materials:

-

Isolated human neutrophils

-

This compound (or other inhibitors) at various concentrations

-

Cytochalasin B solution (e.g., 5 µg/mL)

-

fMLF solution (e.g., 1 µM)

-

Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Pre-warm all reagents and the microplate to 37°C.

-

In a 96-well plate, add the isolated neutrophils (e.g., 1 x 10^6 cells/well).

-

Add different concentrations of this compound to the respective wells and incubate for 15 minutes at 37°C.

-

Add cytochalasin B to all wells (except for the negative control) and incubate for 5 minutes at 37°C. Cytochalasin B is a priming agent that enhances degranulation.

-

Add the elastase substrate to all wells.

-

Initiate the reaction by adding fMLF to the appropriate wells.

-

Immediately begin measuring the absorbance at 405 nm every 1-2 minutes for 30-60 minutes using a spectrophotometer. The change in absorbance over time is proportional to the elastase activity.

-

The rate of the reaction can be calculated from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the fMLF-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Signaling Pathways and Visualization

The activation of FPR1 by fMLF initiates a complex signaling cascade within the neutrophil, culminating in elastase release. This compound, by blocking the initial receptor activation, prevents these downstream events.

FPR1 Signaling Cascade Leading to Elastase Release

Upon fMLF binding, FPR1 activates heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. This triggers multiple downstream signaling pathways, including:

-

Phospholipase C (PLC) Activation: Gβγ activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for neutrophil survival and various effector functions, including degranulation.[5][6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The activation of ERK, p38, and JNK MAPKs is also involved in regulating neutrophil degranulation and elastase release.[7]

The culmination of these signaling events leads to the fusion of azurophilic granules with the plasma membrane and the subsequent release of their contents, including elastase.

Experimental Workflow for Studying this compound

The overall workflow for investigating the effect of this compound on elastase release can be visualized as a series of sequential steps.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for inflammatory diseases characterized by excessive neutrophil activation and elastase release. Its high potency and selectivity for FPR1 make it a precise instrument for dissecting the role of this receptor in inflammatory processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other FPR1 antagonists. The continued exploration of such targeted inhibitors holds significant promise for the development of novel anti-inflammatory therapies.

References

- 1. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]

- 5. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]

- 7. p38MAPK, ERK and PI3K Signaling Pathways Are Involved in C5a-Primed Neutrophils for ANCA-Mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]

HCH6-1: A Novel Dipeptide Antagonist of FPR1 with Protective Effects in Acute Lung Injury

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by overwhelming lung inflammation, leading to significant morbidity and mortality. A key driver of this inflammatory cascade is the excessive recruitment and activation of neutrophils. The N-formyl peptide receptor 1 (FPR1) has been identified as a crucial mediator in neutrophil chemotaxis and activation. This technical guide details the mechanism of action and therapeutic potential of HCH6-1, a synthetic dipeptide that acts as a potent and selective competitive antagonist of FPR1. Through the inhibition of FPR1, this compound effectively mitigates neutrophil-mediated inflammatory responses, demonstrating significant protective effects in preclinical models of acute lung injury. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's therapeutic action.

Mechanism of Action of this compound

This compound, chemically identified as N-(N-benzoyl-L-tryptophanyl)-D-phenylalanine methyl ester, is a synthetic dipeptide that functions as a selective and competitive antagonist of Formyl Peptide Receptor 1 (FPR1).[1][2] FPR1 is a G protein-coupled receptor predominantly expressed on neutrophils and is a key initiator of the innate immune response by recognizing N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), which are released by bacteria or damaged mitochondria.[1][3]

By binding to FPR1, this compound competitively blocks the binding of agonists like fMLF.[1][3] This blockade prevents the conformational changes in the receptor necessary for intracellular signaling. Consequently, this compound inhibits the downstream signaling pathways that are normally triggered by FPR1 activation, including the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt.[2] This targeted inhibition of FPR1 and its subsequent signaling cascades leads to a significant reduction in key neutrophil functions that contribute to acute lung injury, namely:

-

Superoxide (B77818) Anion Generation: The production of reactive oxygen species by neutrophils is a major contributor to tissue damage in ALI. This compound effectively inhibits fMLF-induced superoxide anion generation.[1][2][3]

-

Elastase Release: Neutrophil elastase is a potent protease that can degrade components of the extracellular matrix, leading to alveolar-capillary barrier dysfunction. This compound blocks the release of elastase from activated neutrophils.[1][2][3]

-

Chemotaxis: The migration of neutrophils to the site of inflammation is a critical step in the pathogenesis of ALI. This compound inhibits the chemotactic response of neutrophils towards FPR1 agonists.[1][2][3]

The specificity of this compound for FPR1 is highlighted by its reduced efficacy in inhibiting neutrophil responses triggered by agonists for other formyl peptide receptors, such as FPR2.[4]

Quantitative Data on the Efficacy of this compound

The protective effects of this compound in acute lung injury have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 2.1: In Vitro Inhibitory Activity of this compound on Human Neutrophil Functions

| Parameter | Agonist | IC₅₀ of this compound (μM) | Reference |

| Superoxide Anion Generation | fMLF (FPR1 agonist) | 0.32 | [4] |

| Elastase Release | fMLF (FPR1 agonist) | 0.57 | [4] |

| Elastase Release | WKYMVm (dual FPR1/FPR2 agonist) | 5.22 ± 0.69 | [4] |

| Elastase Release | MMK1 (FPR2 agonist) | 10.00 ± 0.65 | [4] |

Note: The higher IC₅₀ values for WKYMVm and MMK1 indicate the selectivity of this compound for FPR1.

Table 2.2: In Vivo Protective Effects of this compound in a Murine Model of LPS-Induced Acute Lung Injury

| Parameter | Treatment Group | Outcome | Reference |

| Pulmonary Inflammation | LPS + this compound (50 mg/kg, i.p.) | Reduced inflammatory cell infiltration | [5] |

| LPS + this compound (50 mg/kg, i.p.) | Attenuated distortion of pulmonary architecture | [5] | |

| Neutrophil Accumulation | LPS + this compound (50 mg/kg, i.p.) | Significantly decreased neutrophil accumulation in the lungs | [5] |

| Pulmonary Edema & Alveolar Damage | LPS + this compound (50 mg/kg, i.p.) | Prevented LPS-induced pulmonary edema and alveolar damage | [1] |

| Treatment Regimen | Pre-treatment (1 hr before LPS) | Effective in ameliorating ALI | [5] |

| Post-treatment (30 min after LPS) | Showed inhibitory effects on neutrophil accumulation and lung damage | [5] |

Note: this compound administered alone did not induce any signs of airspace inflammation.[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's protective effects in acute lung injury.

In Vitro Assays

-

Source: Whole blood is collected from healthy adult volunteers.

-

Procedure: Neutrophils are isolated using a standard dextran (B179266) sedimentation method, followed by centrifugation through a Ficoll-Hypaque gradient and hypotonic lysis of red blood cells.

-

Purity and Viability: The purity of the isolated neutrophils should be >98% as determined by Wright-Giemsa staining, and viability should be >98% as assessed by the trypan blue exclusion test.

-

Principle: This assay is based on the reduction of ferricytochrome c by superoxide anions.

-

Protocol:

-

Isolated neutrophils are equilibrated in a suitable buffer (e.g., Hank's balanced salt solution with Ca²⁺).

-

Neutrophils are incubated with ferricytochrome c and this compound at various concentrations for a specified time at 37°C.

-

The reaction is initiated by the addition of the FPR1 agonist, fMLF.

-

The change in absorbance at 550 nm is measured spectrophotometrically to quantify the amount of reduced cytochrome c.

-

The IC₅₀ value for this compound is calculated from the concentration-response curve.

-

-

Principle: This assay measures the activity of elastase released from degranulating neutrophils using a specific substrate.

-

Protocol:

-

Isolated neutrophils are pre-incubated with cytochalasin B to enhance degranulation.

-

The cells are then treated with various concentrations of this compound.

-

Degranulation is induced by adding fMLF.

-

The cell suspension is centrifuged, and the supernatant is collected.

-

The elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) is added to the supernatant.

-

The change in absorbance is monitored to determine the rate of substrate cleavage, which is proportional to the amount of released elastase.

-

The IC₅₀ value is determined from the dose-response curve.

-

In Vivo Model of Acute Lung Injury

-

Animal Model: C57BL/6 mice (typically 6-8 weeks old) are used.

-

Induction of ALI:

-

Mice are anesthetized.

-

Lipopolysaccharide (LPS) from E. coli is administered intratracheally or via nebulization to induce lung injury.

-

-

This compound Administration:

-

This compound (e.g., 50 mg/kg) is administered via intraperitoneal (i.p.) injection.

-

For pre-treatment studies, this compound is given 1 hour before LPS challenge.

-

For post-treatment studies, this compound is administered 30 minutes after LPS challenge.

-

-

Sample Collection: At a specified time point after LPS administration (e.g., 6-24 hours), mice are euthanized, and samples are collected for analysis.

-

Procedure: The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).

-

Cell Counts: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (neutrophils, macrophages) are determined using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

-

Protein Concentration: The protein concentration in the cell-free BAL fluid supernatant is measured (e.g., using a BCA protein assay) as an indicator of alveolar-capillary barrier permeability.

-

Principle: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenates is used as a quantitative index of neutrophil infiltration.

-

Protocol:

-

Lung tissue is harvested, homogenized, and sonicated in a suitable buffer.

-

The homogenate is centrifuged, and the supernatant is assayed for MPO activity.

-

MPO activity is determined by measuring the H₂O₂-dependent oxidation of a chromogenic substrate (e.g., o-dianisidine dihydrochloride (B599025) or tetramethylbenzidine).

-

-

Procedure: Lung tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Analysis: The stained sections are examined microscopically for evidence of lung injury, including neutrophil infiltration, alveolar wall thickening, edema, and hemorrhage.

Visualization of Signaling Pathways and Workflows

This compound Mechanism of Action

Caption: this compound competitively antagonizes the FPR1 receptor, blocking fMLF-induced signaling.

Experimental Workflow for In Vivo ALI Studies

Caption: Workflow for evaluating this compound's efficacy in a mouse model of LPS-induced ALI.

FPR1 Signaling Pathway

Caption: FPR1 signaling cascade leading to neutrophil activation, inhibited by this compound.

Conclusion and Future Directions

The synthetic dipeptide this compound has emerged as a promising therapeutic candidate for the treatment of acute lung injury. Its potent and selective antagonism of the FPR1 receptor provides a targeted approach to inhibiting the excessive neutrophil activation that is a hallmark of ALI. The preclinical data robustly demonstrate that this compound can effectively reduce neutrophil infiltration, superoxide production, and elastase release, leading to a significant amelioration of lung injury in a well-established animal model.

For researchers in both academic and industrial settings, this compound represents a valuable tool for further elucidating the role of FPR1 in various inflammatory diseases. For drug development professionals, the demonstrated efficacy and selectivity of this compound warrant further investigation into its pharmacokinetic and toxicological profiles, with the ultimate goal of advancing this compound or its derivatives toward clinical evaluation. Future studies should focus on optimizing dosing regimens, exploring alternative delivery routes (e.g., inhalation), and evaluating its efficacy in other models of neutrophilic inflammation.

References

- 1. Dipeptide this compound inhibits neutrophil activation and protects against acute lung injury by blocking FPR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Investigating HCH6-1 in Neuroinflammatory Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases, including Parkinson's disease. Microglial activation, a key event in neuroinflammation, leads to the release of pro-inflammatory cytokines and neurotoxic mediators, contributing to neuronal damage and disease progression. A promising therapeutic target in this cascade is the Formyl Peptide Receptor 1 (FPR1), a pattern recognition receptor expressed on microglia that, when activated, triggers inflammatory responses. This whitepaper provides an in-depth look at HCH6-1, a competitive antagonist of FPR1, and its potential as a modulator of neuroinflammation. We will explore its mechanism of action, summarize key experimental findings, and provide an overview of the methodologies used to investigate its effects in relevant neuroinflammatory models.

Core Mechanism of Action of this compound

This compound functions as a dipeptide antagonist of FPR1.[1] Its primary mechanism involves competitively blocking the binding of FPR1 agonists, such as N-formylated peptides released from bacteria or damaged mitochondria.[2][3] This inhibition prevents the subsequent activation of microglia and the downstream inflammatory signaling cascade.[2][3] Key molecular events inhibited by this compound include the upregulation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3]

Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its anti-neuroinflammatory effects.

Quantitative Data Summary

While detailed quantitative data from neuroinflammatory models remains largely within the primary research publication, some key inhibitory concentrations have been reported in the context of neutrophil activation, which also relies on FPR1 signaling.

| Assay | Agonist | Inhibitor | IC50 | Cell Type | Reference |

| Superoxide Anion Generation | fMLF | This compound | 0.32 µM | Human Neutrophils | [1] |

| Elastase Release | fMLF | This compound | 0.57 µM | Human Neutrophils | [1] |

fMLF (formyl-L-methionyl-L-leucyl-L-phenylalanine) is a potent FPR1 agonist.

It is important to note that this compound shows significantly less inhibitory effect on cells activated by FPR2 agonists, highlighting its specificity for FPR1.[1] Further research is needed to establish the precise dose-response relationships and efficacy of this compound in microglia and dopaminergic neurons.

Experimental Protocols and Workflows

The investigation of this compound in neuroinflammatory models has utilized both in vitro and in vivo systems. Below are detailed overviews of the key experimental protocols.

In Vitro Model: Microglia-Neuron Co-culture System

This model is designed to assess the neuroprotective effects of this compound against microglia-mediated neurotoxicity.

References

HCH6-1: A Potent FPR1 Antagonist for Inflammatory Disease Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HCH6-1, a synthetic dipeptide, has emerged as a promising therapeutic candidate for a range of inflammatory diseases. Functioning as a selective and competitive antagonist for Formyl Peptide Receptor 1 (FPR1), a key receptor in innate immunity, this compound demonstrates significant potential in mitigating the deleterious effects of excessive neutrophil activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction